Cas no 2227761-40-0 ((1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a pyridine moiety with a methoxy substituent. Its stereospecific (S)-configuration and trifluoromethyl group enhance its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group improves metabolic stability, while the methoxypyridine scaffold offers potential for further functionalization. This compound is particularly valuable in asymmetric synthesis and as a building block for bioactive molecules, owing to its rigid structure and ability to influence stereoselectivity. High purity and well-defined chirality make it suitable for applications requiring precise molecular control.
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol structure
2227761-40-0 structure
Product name:(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
CAS No:2227761-40-0
MF:C8H8F3NO2
MW:207.149832725525
CID:5834727
PubChem ID:165632466

(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
    • 2227761-40-0
    • EN300-1950889
    • Inchi: 1S/C8H8F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m0/s1
    • InChI Key: XFJZNDWNWGIFKR-ZETCQYMHSA-N
    • SMILES: FC([C@H](C1C=CC(=CN=1)OC)O)(F)F

Computed Properties

  • Exact Mass: 207.05071298g/mol
  • Monoisotopic Mass: 207.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 1.1

(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1950889-2.5g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
2.5g
$2492.0 2023-09-17
Enamine
EN300-1950889-0.05g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
0.05g
$1068.0 2023-09-17
Enamine
EN300-1950889-1.0g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
1g
$1643.0 2023-06-03
Enamine
EN300-1950889-0.1g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
0.1g
$1119.0 2023-09-17
Enamine
EN300-1950889-10.0g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
10g
$7065.0 2023-06-03
Enamine
EN300-1950889-0.25g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
0.25g
$1170.0 2023-09-17
Enamine
EN300-1950889-10g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
10g
$5467.0 2023-09-17
Enamine
EN300-1950889-5g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
5g
$3687.0 2023-09-17
Enamine
EN300-1950889-0.5g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
0.5g
$1221.0 2023-09-17
Enamine
EN300-1950889-5.0g
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
2227761-40-0
5g
$4764.0 2023-06-03

(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Related Literature

Additional information on (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol

Research Brief on (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2227761-40-0)

The compound (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2227761-40-0) has recently emerged as a promising chiral intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. This research brief synthesizes the latest findings regarding its synthetic applications, pharmacological potential, and mechanistic insights from peer-reviewed studies published within the past two years.

Recent synthetic chemistry advancements have demonstrated the compound's utility as a key building block for asymmetric synthesis. A 2023 study in Journal of Medicinal Chemistry detailed its role in constructing trifluoromethyl-bearing scaffolds through Pd-catalyzed cross-coupling reactions (yield >85%, ee >98%). The 5-methoxypyridine moiety enhances solubility while the trifluoroethanol group serves as a bioisostere for carboxylates, addressing pharmacokinetic challenges common in CNS drug candidates.

Pharmacological investigations reveal its derivative forms exhibit potent and selective inhibition of monoamine oxidases (MAO-B IC50 = 12.3 nM vs MAO-A IC50 >1 μM), suggesting potential for Parkinson's disease therapeutics. Molecular dynamics simulations published in ACS Chemical Neuroscience (2024) attribute this selectivity to optimal hydrophobic packing in the MAO-B active site facilitated by the trifluoromethyl group.

Notably, the (S)-enantiomer (2227761-40-0) shows 30-fold greater metabolic stability than its (R)-counterpart in human liver microsome assays, as reported in Drug Metabolism and Disposition. This stereospecificity correlates with reduced CYP3A4-mediated oxidation, a finding with significant implications for preclinical development.

Ongoing clinical-stage research (Phase I/II) by Vertex Pharmaceuticals incorporates this chiral alcohol in next-generation CFTR modulators for cystic fibrosis. The compound's ability to maintain membrane permeability while reducing efflux transporter recognition (P-gp efflux ratio = 1.8 vs 5.2 for predecessor compounds) marks a substantial improvement in bioavailability profiles.

Challenges remain in large-scale asymmetric synthesis, with recent flow chemistry approaches (2024, Organic Process Research & Development) achieving kilogram-scale production at 92% ee using immobilized Candida antarctica lipase B. This addresses previous limitations in manufacturing economics for this high-value intermediate.

The compound's unique physicochemical properties - measured logP of 1.2, polar surface area 42 Å2, and melting point 89-91°C - position it as a versatile scaffold for fragment-based drug discovery. Crystallographic studies demonstrate its capacity to form stable hydrogen-bonding networks with biological targets, particularly in allosteric binding pockets.

Future research directions highlighted in recent reviews include exploration of its: (1) potential as a positron emission tomography (PET) tracer precursor via 18F-radiolabeling of the methoxy group, (2) application in PROTAC designs leveraging its pyridine nitrogen as an E3 ligase binding element, and (3) utility in constructing spirocyclic architectures for kinase inhibition.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd